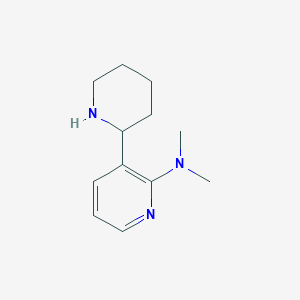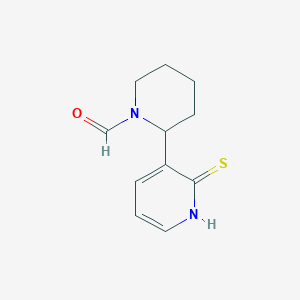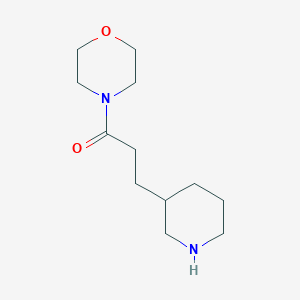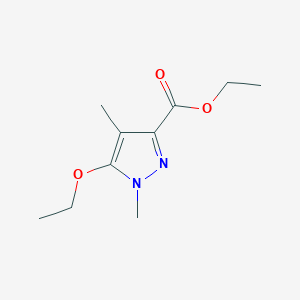
N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine is a heterocyclic organic compound that features a piperidine ring fused to a pyridine ring with a dimethylamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable piperidine derivative under controlled conditions. One common method involves the use of a bromoketone intermediate, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . The reaction conditions are mild and metal-free, making it an efficient synthetic route.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting mood and behavior .
Comparación Con Compuestos Similares
- N,N-Dimethyl-4-(piperidin-2-yl)pyridin-2-amine
- N,N-Dimethyl-3-(pyridin-2-yl)pyridin-2-amine
- N,N-Dimethyl-3-(piperidin-3-yl)pyridin-2-amine
Comparison: N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials .
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-15(2)12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,3-4,7-8H2,1-2H3 |
Clave InChI |
HCWBSQRLVJOZMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC=N1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)




![3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809856.png)








